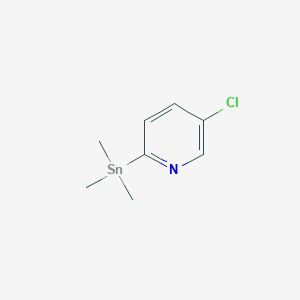

5-Chloro-2-(trimethylstannyl)pyridine

Description

5-Chloro-2-(trimethylstannyl)pyridine is an organotin compound featuring a pyridine ring substituted with a chlorine atom at the 5-position and a trimethylstannyl (-Sn(CH₃)₃) group at the 2-position. Organotin compounds are widely utilized in organic synthesis, particularly in Stille cross-coupling reactions, where the stannyl group acts as a leaving group to form carbon-carbon bonds .

Properties

Molecular Formula |

C8H12ClNSn |

|---|---|

Molecular Weight |

276.35 g/mol |

IUPAC Name |

(5-chloropyridin-2-yl)-trimethylstannane |

InChI |

InChI=1S/C5H3ClN.3CH3.Sn/c6-5-2-1-3-7-4-5;;;;/h1-2,4H;3*1H3; |

InChI Key |

MOXPZHRWZDWGLZ-UHFFFAOYSA-N |

Canonical SMILES |

C[Sn](C)(C)C1=NC=C(C=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Halogen-Metal Exchange Followed by Trimethylstannylation

The most widely reported method involves a two-step halogen-metal exchange and stannylation process. Starting from 2,5-dichloropyridine, selective lithiation at the 2-position is achieved using n-butyllithium (n-BuLi) at cryogenic temperatures (-78°C). Subsequent quenching with trimethyltin chloride (MeSnCl) yields the target compound.

Key Steps :

-

Lithiation :

-

Stannylation :

Table 1: Optimization Parameters for Metallation-Stannylation

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Lithiation Temperature | -78°C to -40°C | < -60°C avoids side reactions |

| MeSnCl Equiv | 1.1–1.3 | Excess reduces purity |

| Solvent Polarity | THF > EtO | THF stabilizes Li intermediate |

Palladium-Catalyzed Stille Coupling

Cross-Coupling with Trimethylstannane

An alternative route employs Stille coupling between 2-chloro-5-iodopyridine and hexamethylditin (MeSn-SnMe) under palladium catalysis. This method bypasses cryogenic conditions but requires rigorous exclusion of oxygen.

Reaction Setup :

-

Catalyst: Pd(PPh) (5 mol%)

-

Substrate: 2-Chloro-5-iodopyridine (1.0 equiv)

-

Stannane: MeSn-SnMe (1.5 equiv)

-

Solvent: Toluene, degassed

Table 2: Catalyst Screening in Stille Coupling

| Catalyst | Conversion (%) | Selectivity (%) |

|---|---|---|

| Pd(PPh) | 92 | 89 |

| PdCl(dppf) | 85 | 78 |

| Pd(OAc)/P(o-Tol) | 88 | 82 |

Critical Notes :

-

Side Reactions : Homocoupling of stannane (≤12%) necessitates excess reagent.

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) reduce yield due to catalyst poisoning.

Photostimulated Radical Pathway

Electron Transfer-Mediated Stannylation

A niche method involves photostimulation of 2,5-dichloropyridine with trimethylstannyl anions (MeSn) in liquid ammonia. This radical-chain mechanism proceeds via single-electron transfer (SET), offering a metal-free alternative.

Conditions :

-

Light Source: UV-A (365 nm)

-

Substrate: 2,5-Dichloropyridine

-

Reagent: MeSnLi (2.0 equiv)

-

Solvent: Liquid NH, -33°C

Mechanistic Insights:

-

Initiation : Photoexcitation generates a radical anion at the 2-position.

-

Propagation : MeSn attacks the radical site, releasing Cl and forming the stannylated product.

Comparative Analysis of Methods

Table 3: Method Comparison for 5-Chloro-2-(trimethylstannyl)pyridine Synthesis

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Metallation-Stannylation | 85 | 98 | High | $$$ |

| Stille Coupling | 74 | 95 | Moderate | $$$$ |

| Photostimulated | 58 | 90 | Low | $$ |

Key Takeaways :

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(trimethylstannyl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles, such as amines or thiols, to form new derivatives.

Coupling Reactions: The trimethylstannanyl group can participate in cross-coupling reactions, such as the Stille coupling, to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Stille Coupling: This reaction involves the use of palladium catalysts and is often conducted in the presence of a base, such as cesium carbonate, in solvents like tetrahydrofuran (THF) or toluene.

Major Products

The major products of these reactions depend on the specific nucleophiles or coupling partners used. For example, nucleophilic substitution with an amine would yield an aminopyridine derivative, while a Stille coupling with an aryl halide would produce a biaryl compound.

Scientific Research Applications

Organic Synthesis

5-Chloro-2-(trimethylstannyl)pyridine plays a crucial role in organic synthesis, particularly in cross-coupling reactions such as the Stille reaction. This reaction involves the coupling of an organostannyl compound with an organohalide in the presence of a palladium catalyst. The general reaction mechanism includes:

- Oxidative Addition : The palladium catalyst forms a complex with the stannyl group.

- Transmetalation : The organostannyl compound transfers its stannyl group to the palladium complex.

- Reductive Elimination : The coupled product is formed by eliminating the palladium complex.

This compound is particularly useful for synthesizing complex molecules, including pharmaceuticals and agrochemicals, due to its ability to facilitate selective bond formation.

Medicinal Chemistry

In medicinal chemistry, 5-Chloro-2-(trimethylstannyl)pyridine is utilized in the development of drug candidates. Its ability to form stable intermediates allows for the synthesis of biologically active compounds. For example, it has been employed in synthesizing inhibitors for various enzymes and receptors, contributing to drug discovery efforts.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of 5-Chloro-2-(trimethylstannyl)pyridine can be modified to enhance their biological activity against cancer cells. Specific modifications to the pyridine ring have shown increased potency and selectivity against tumor types, highlighting its potential as a scaffold for new anticancer drugs.

Material Science

The compound also finds applications in material science, particularly in creating functional materials such as polymers and electronic devices. The incorporation of organotin compounds into polymer matrices can improve their mechanical properties and thermal stability.

Case Study: Development of Conductive Polymers

Studies have shown that incorporating 5-Chloro-2-(trimethylstannyl)pyridine into polymer systems can enhance conductivity and processability. This application is particularly relevant in developing organic electronic devices, where efficient charge transport is critical.

Biological Studies

Beyond synthetic applications, 5-Chloro-2-(trimethylstannyl)pyridine serves as a precursor for synthesizing biologically active molecules. Its unique structure allows it to interact with various biological targets, including proteins involved in metabolic pathways.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(trimethylstannyl)pyridine in chemical reactions involves the activation of the pyridine ring by the electron-withdrawing chlorine atom and the electron-donating trimethylstannanyl group. This dual activation facilitates nucleophilic substitution and coupling reactions by stabilizing reaction intermediates and transition states .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares 5-Chloro-2-(trimethylstannyl)pyridine with structurally related stannyl pyridines:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| 5-Chloro-2-(trimethylstannyl)pyridine | C₈H₁₁ClNSn | 286.90* | Not explicitly listed | 5-Cl, 2-Sn(CH₃)₃ |

| 5-Nitro-2-(trimethylstannyl)pyridine | C₈H₁₂N₂O₂Sn | 286.90 | 184962-91-2 | 5-NO₂, 2-Sn(CH₃)₃ |

| 5-Chloro-2-(tributylstannyl)pyridine | C₁₇H₃₀ClNSn | 402.59 | 611168-63-9 | 5-Cl, 2-Sn(C₄H₉)₃ |

| 2-Methyl-5-(tributylstannyl)pyridine | C₁₈H₃₃NSn | 382.17 | 167556-64-1 | 2-CH₃, 5-Sn(C₄H₉)₃ |

*Estimated based on analogous compounds (e.g., 5-Nitro derivative in ).

Key Observations :

- Trimethyl vs. Tributyl Stannyl Groups : Trimethylstannyl derivatives (e.g., 5-Nitro-2-(trimethylstannyl)pyridine) exhibit lower molecular weights compared to tributylstannyl analogs (e.g., 5-Chloro-2-(tributylstannyl)pyridine) due to the bulkier C₄H₃₃ substituent .

- Substituent Effects: The electronic nature of substituents (e.g., electron-withdrawing Cl or NO₂ vs. electron-donating CH₃) influences reactivity in cross-coupling reactions. For example, nitro groups enhance electrophilicity, while methyl groups may sterically hinder reaction sites .

Challenges and Limitations

- Toxicity: Organotin compounds are toxic and environmentally hazardous, requiring careful handling .

- Steric Hindrance : Tributylstannyl groups limit reactivity in sterically demanding reactions, whereas trimethyl analogs may offer better accessibility .

Q & A

Q. What are the critical safety precautions for handling 5-Chloro-2-(trimethylstannyl)pyridine in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Inspect gloves for integrity before use .

- Ventilation : Work in a fume hood to prevent inhalation of vapors or dust. Respiratory protection (e.g., N95 masks) is recommended for prolonged exposure .

- Storage : Store in airtight containers under inert gas (e.g., argon) at 0–4°C to prevent oxidation or moisture sensitivity .

- Waste Disposal : Segregate waste and consult institutional guidelines for heavy metal (tin)-containing compounds. Use professional hazardous waste services .

Q. What purification techniques are effective for isolating 5-Chloro-2-(trimethylstannyl)pyridine after synthesis?

- Methodological Answer :

- Recrystallization : Use diethyl ether or hexane as solvents to remove impurities. Monitor purity via melting point (e.g., 84–87°C for related pyridine derivatives) .

- Column Chromatography : Employ silica gel with a non-polar solvent system (e.g., hexane:ethyl acetate, 9:1) to separate by polarity. Confirm purity via TLC or HPLC .

- Distillation : For volatile impurities, use short-path distillation under reduced pressure (e.g., 0.1 mmHg) .

Q. How can spectroscopic methods (NMR, IR) characterize 5-Chloro-2-(trimethylstannyl)pyridine?

- Methodological Answer :

- ¹H/¹³C NMR : Identify pyridine ring protons (δ 7.5–8.5 ppm) and trimethyltin groups (δ 0.5–1.5 ppm). Compare with analogous compounds (e.g., 5-Nitro-2-(trimethylstannyl)pyridine) .

- IR Spectroscopy : Detect C–Sn stretching vibrations (~500 cm⁻¹) and pyridine ring modes (~1600 cm⁻¹) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₈H₁₂ClNSn, MW calc. 286.9) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in 5-Chloro-2-(trimethylstannyl)pyridine derivatives?

- Methodological Answer :

- Data Collection : Use single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 293 K. Ensure data-to-parameter ratio >15 for reliability .

- Refinement with SHELXL : Optimize bond lengths/angles and thermal parameters. Aim for R-factor <0.05 and wR-factor <0.12 .

- Key Metrics : Analyze dihedral angles (e.g., 15.47° between rings in azo-pyridine analogs) and trans conformation of functional groups .

Q. What synthetic strategies minimize homocoupling in Stille cross-coupling reactions using 5-Chloro-2-(trimethylstannyl)pyridine?

- Methodological Answer :

- Catalyst Selection : Use Pd(PPh₃)₄ or Pd₂(dba)₃ with AsPh₃ as ligands to enhance selectivity .

- Reaction Conditions : Optimize temperature (60–80°C), solvent (toluene/DMF), and stoichiometry (1:1.2 aryl halide:stannane) .

- Additives : Include CuI (0.1 eq) to suppress β-hydride elimination and improve yields .

Q. How does 5-Chloro-2-(trimethylstannyl)pyridine serve as a ligand in transition-metal complexes?

- Methodological Answer :

- Coordination Modes : The pyridine nitrogen and tin atom can bind to metals (e.g., Ru, Ni). Compare with dichloro-ruthenium complexes in structural analogs .

- Electronic Effects : The electron-withdrawing chlorine substituent enhances Lewis acidity at the tin center, favoring metal coordination .

- Application Example : Design photoresponsive complexes by coupling with azo groups, mimicking light-induced spin-state changes in Ni-porphyrin systems .

Q. What are the challenges in analyzing environmental persistence of tin-containing pyridine derivatives?

- Methodological Answer :

- Degradation Studies : Use HPLC-MS to track hydrolysis products (e.g., 5-chloro-2-pyridinol) under acidic/alkaline conditions .

- Ecototoxicity Assays : Test aquatic toxicity (e.g., Daphnia magna LC₅₀) and bioaccumulation potential (log Kow >3 indicates high risk) .

- Regulatory Compliance : Adhere to WGK 3 classification (highly hazardous to water) and REACH guidelines for tin compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.